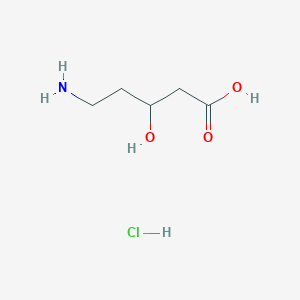
5-Amino-3-hydroxypentanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-hydroxypentanoic acid hydrochloride is a chemical compound with the molecular weight of 169.61 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-3-hydroxypentanoic acid hydrochloride . The InChI code is 1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H .Physical And Chemical Properties Analysis
5-Amino-3-hydroxypentanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 169.61 .科学的研究の応用
Amino Acids in AM-Toxins Synthesis
The synthesis and resolution of L-2-amino-5-(p-methoxyphenyl)pentanoic acid and its derivatives, which are constituent amino acids in AM-toxins, have been detailed. These compounds are synthesized through a series of steps involving hydrochloric acid treatment and enzymatic resolution, highlighting their significance in the production of specific toxin constituents (Shimohigashi, Lee, & Izumiya, 1976).
Modification of Enzymes
Research into the alkylation of rabbit muscle pyruvate kinase by 5-chloro-4-oxopentanoic acid has led to the identification of cysteine as a reactive group. This modification is crucial for understanding enzyme interactions and could have implications for the study of enzyme kinetics and inhibition (Chalkley & Bloxham, 1976).
HIV-Protease Activity Detection
A selective HIV-protease assay utilizing (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid for the synthesis of chromogenic oligopeptides represents a novel approach for detecting HIV-protease activity. This method offers a spectrophotometric detection mechanism that could be crucial for HIV research and therapy development (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Inhibition of Enzyme Renin
The development of polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues has been explored for their potential to inhibit the angiotensinogen-cleaving action of renin. These findings could have significant implications for the treatment of hypertension and cardiovascular diseases (Mahanta & Suijlekom, 2007).
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Amino-3-hydroxypentanoic acid HCl is homoserine dehydrogenase . This enzyme plays a crucial role in the biosynthesis of the aspartate family of amino acids, including methionine, isoleucine, and threonine .
Mode of Action
This compound inhibits the biosynthesis of the aspartate family of amino acids by impeding the biosynthesis of their common intermediate precursor, homoserine . This inhibition is effected by the inactivation of homoserine dehydrogenase, which is involved in the conversion of aspartate semialdehyde to homoserine .
Biochemical Pathways
The compound affects the metabolic pathway leading to the biosynthesis of threonine, methionine, and isoleucine . By inhibiting homoserine dehydrogenase, it impedes the conversion of aspartate semialdehyde to homoserine, disrupting the production of these amino acids .
Result of Action
The inhibition of homoserine dehydrogenase by this compound leads to a decrease in the cellular level of the aspartate family of amino acids . This results in the inhibition of protein biosynthesis in Saccharomyces cerevisiae .
生化学分析
Biochemical Properties
The exact biochemical properties of 5-Amino-3-hydroxypentanoic acid hydrochloride are not well-studied. As an amino acid derivative, it may participate in various biochemical reactions. Amino acids are known to interact with a variety of enzymes and proteins, often serving as substrates or cofactors in these interactions . The exact nature of these interactions would depend on the specific structure and properties of 5-Amino-3-hydroxypentanoic acid hydrochloride.
Cellular Effects
Amino acids and their derivatives can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
特性
IUPAC Name |
5-amino-3-hydroxypentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAVBSDHJVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CC(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69619-19-8 |
Source


|
| Record name | 5-amino-3-hydroxypentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
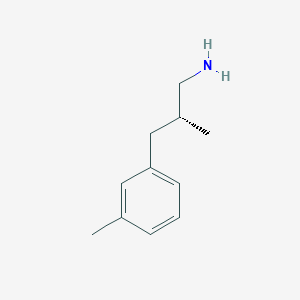

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
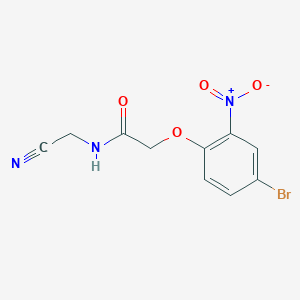
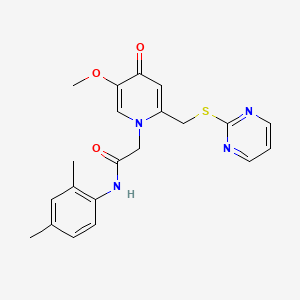


![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)

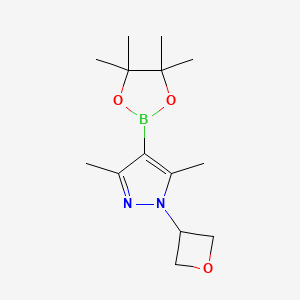

![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride](/img/structure/B2875628.png)